molecular formula C7H5BrClI B1467864 1-Bromo-2-(chloromethyl)-4-iodobenzene CAS No. 946525-31-1

1-Bromo-2-(chloromethyl)-4-iodobenzene

Cat. No.: B1467864
CAS No.: 946525-31-1
M. Wt: 331.37 g/mol
InChI Key: IPTYFZLHONGTGW-UHFFFAOYSA-N
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Description

1-Bromo-2-(chloromethyl)-4-iodobenzene is an aromatic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of three different halogen atoms (bromine, chlorine, and iodine) attached to a benzene ring. The unique arrangement of these halogens imparts distinctive chemical properties to the compound, making it a valuable intermediate in various chemical syntheses and industrial applications.

Scientific Research Applications

1-Bromo-2-(chloromethyl)-4-iodobenzene is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of halogenated compounds’ effects on biological systems, including their potential as antimicrobial or anticancer agents.

    Medicine: As a precursor in the synthesis of radiolabeled compounds for diagnostic imaging and therapeutic applications.

    Industry: In the production of specialty chemicals, dyes, and polymers.

Safety and Hazards

“1-Bromo-2-(chloromethyl)-4-iodobenzene” is a hazardous substance. It can cause severe skin burns and eye damage, and may be corrosive to metals . Therefore, it should be handled with care, using appropriate safety measures such as wearing protective gloves, clothing, and eye protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(chloromethyl)-4-iodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the bromination of 2-(chloromethyl)-4-iodobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced separation techniques ensures efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(chloromethyl)-4-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles. For example, the chlorine atom can be substituted by a hydroxyl group to form a corresponding phenol derivative.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms or the introduction of hydrogen atoms. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

Major Products Formed:

    Substitution: Phenol derivatives, amines, or ethers depending on the nucleophile used.

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Dehalogenated benzene derivatives or hydrogenated products.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(chloromethyl)-4-iodobenzene involves its interaction with various molecular targets and pathways. The compound’s halogen atoms can participate in halogen bonding, influencing the reactivity and binding affinity of the compound with biological molecules. The presence of multiple halogens can also enhance the compound’s lipophilicity, facilitating its penetration through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

    1-Bromo-2-chlorobenzene: Lacks the iodine atom, resulting in different reactivity and applications.

    1-Iodo-2-(chloromethyl)benzene: Lacks the bromine atom, affecting its chemical properties and uses.

    1-Bromo-4-iodobenzene: Lacks the chloromethyl group, leading to variations in its chemical behavior.

Uniqueness: 1-Bromo-2-(chloromethyl)-4-iodobenzene is unique due to the presence of three different halogens, which impart distinct reactivity and versatility in chemical synthesis. The combination of bromine, chlorine, and iodine allows for selective functionalization and modification, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-bromo-2-(chloromethyl)-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClI/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTYFZLHONGTGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201281871
Record name 1-Bromo-2-(chloromethyl)-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946525-31-1
Record name 1-Bromo-2-(chloromethyl)-4-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946525-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-(chloromethyl)-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Thionyl chloride (13 mL) is added to a suspension of 4-bromo-3-hydroxymethyl-1-iodo-benzene (47.0 g) in dichloromethane (100 mL) containing DMF (0.1 mL). The mixture is stirred at ambient temperature for 3 h. Then, the solvent and the excess reagent is removed under reduced pressure. The residue is triturated with methanol and dried.
Quantity
13 mL
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47 g
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100 mL
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Quantity
0.1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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